Regioisomeric Differentiation: α-Methyl Ketone Motif vs. 4,7-Dimethyloct-6-en-3-one
2,7-Dimethyloct-6-en-3-one is a constitutional isomer of the widely used fragrance ingredient 4,7-dimethyl-6-octen-3-one (dimethyl octenone). The critical structural difference lies in the methyl-substitution pattern: the target compound bears a methyl group at position 2 (alpha to the carbonyl), generating an α-methyl ketone, whereas the 4,7-isomer bears the methyl at position 4 (beta to the carbonyl). This positional shift introduces a stereogenic center at C2 that is absent in the 4,7-isomer, resulting in a chiral molecule whose enantiomers are expected to display divergent odor profiles [1]. The synthetic route to the 2,7-isomer requires a distinct chiral intermediate strategy—lipase-catalyzed desymmetrization of a prochiral diol—that differs fundamentally from routes used for the 4,7-isomer [1]. This regioisomerism is the primary source of procurement differentiation.
| Evidence Dimension | Regioisomeric structure and stereochemical complexity |
|---|---|
| Target Compound Data | 2,7-Dimethyloct-6-en-3-one; α-methyl ketone; chiral center at C2 |
| Comparator Or Baseline | 4,7-Dimethyloct-6-en-3-one (CAS 2550-11-0); β-methyl ketone; no chiral center |
| Quantified Difference | Presence vs. absence of a stereogenic center; distinct synthetic intermediates required |
| Conditions | Structural analysis; synthetic methodology comparison per Kawasaki et al. 2016 |
Why This Matters
Procurement of the specific regioisomer is mandatory when the target fragrance profile requires the α-methyl ketone scaffold; the 4,7-isomer cannot serve as a drop-in replacement due to the absence of the C2 chiral center.
- [1] Kawasaki, M.; Shimizu, M.; Kuroyanagi, S.; Shishido, Y.; Komiyama, T.; Toyooka, N. Syntheses and Odor Properties of Optically Active Dimethyl Octenone and Its Analogs. Tetrahedron: Asymmetry 2016, 27 (6), 285–293. View Source
